Differential Photochemical Reactivity: Isocytosine Amino-Oxo Tautomer Phototautomerizes vs. Cytosine Photostability
Under UV irradiation in acetonitrile solution, the amino-oxo tautomer of isocytosine undergoes tautomerization to the amino-hydroxy form, whereas the corresponding amino-oxo tautomer of cytosine remains photostable [1]. This represents a fundamental divergence in photochemical fate between the two isomers.
| Evidence Dimension | UV-induced tautomerization in acetonitrile solution |
|---|---|
| Target Compound Data | Amino-oxo tautomer tautomerizes to amino-hydroxy form |
| Comparator Or Baseline | Cytosine (amino-oxo tautomer): Photostable; no tautomerization observed |
| Quantified Difference | Qualitative difference: Isocytosine undergoes phototautomerization; cytosine does not |
| Conditions | Acetonitrile solution; UV irradiation; CC2-level theoretical calculations |
Why This Matters
This differential photochemical behavior is critical for applications in photodynamic therapy, nucleic acid damage studies, and the design of light-responsive genetic materials, where isocytosine offers a photo-labile handle absent in cytosine.
- [1] Bakalska RI, et al. Comparative study of the relaxation mechanisms of the excited states of cytosine and isocytosine. Journal of Molecular Modeling. 2012;18(12):5133-5146. View Source
